molecular formula C8H8O4S B175604 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid CAS No. 142667-06-9

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid

Cat. No.: B175604
CAS No.: 142667-06-9
M. Wt: 200.21 g/mol
InChI Key: FWGNSHYUHXVVHJ-UHFFFAOYSA-N
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Description

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is a versatile thiophene-based compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring both a carboxylic acid and a methyl ester functional group, makes it a suitable precursor for the design and synthesis of more complex molecules. Research indicates that analogs based on the 2-(thiophen-2-yl)acetic acid scaffold have been identified as promising inhibitors of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), a valuable macromolecular target in both cancer and inflammation therapy . This suggests potential application in developing new anti-inflammatory or anticancer agents. Furthermore, the compound can be used as a heterocyclic building block in organic synthesis, facilitating the exploration of structure-activity relationships in the development of novel bioactive compounds .

Properties

IUPAC Name

2-(5-methoxycarbonylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNSHYUHXVVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596906
Record name [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142667-06-9
Record name [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Malonate Ester Alkylation and Hydrolysis

A widely cited industrial approach involves the alkylation of diethyl malonate with 2-thienylmethyl derivatives, followed by selective hydrolysis. In Patent WO2008078330A1, diethyl (2-thienylmethyl)malonate undergoes base-catalyzed alkylation with methyl 4-(bromomethyl)benzoate in ethanol, yielding a substituted malonate intermediate. Subsequent saponification with potassium hydroxide (KOH) and acidification with acetic acid selectively cleaves the ester groups, producing the carboxylic acid moiety. This method achieves a 72% yield after purification via recrystallization in isopropyl alcohol.

Critical parameters include:

  • Temperature control : Alkylation proceeds optimally at 70°C, while hydrolysis requires mild conditions (25–30°C) to prevent decarboxylation.

  • Solvent selection : Ethanol balances reactivity and solubility, whereas toluene facilitates phase separation during workup.

Direct Functionalization of Thiophene Precursors

Patent CN102115468B outlines a route starting from 5-nitrothiophene-2-carboxylic acid, which is esterified with methanol under acidic conditions to form methyl 5-nitrothiophene-2-carboxylate. Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and coupling with glycolic acid to introduce the acetic acid side chain. This method emphasizes the use of palladium on carbon (Pd/C) for hydrogenation and manganese dioxide (MnO₂) for oxidation, achieving an overall yield of 65%.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

The reduction of nitro groups or intermediate imines (e.g., in Patent WO2008078330A1) relies on 5% Pd/C under hydrogen pressures of 12 kg/cm². Key enhancements include:

  • Solvent polarity : Methanol improves catalyst activity compared to ethyl acetate.

  • Additives : Potassium acetate stabilizes the reaction medium, preventing over-reduction.

Acid-Catalyzed Cyclization and Esterification

Brønsted acids, such as acetic acid, play dual roles in cyclizing intermediates and facilitating esterification. For instance, adjusting the pH to 6 during malonate hydrolysis ensures selective deprotonation of the carboxylic acid while preserving the methoxycarbonyl group.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 3.87 ppm (methoxy group) and a multiplet at δ 6.75–7.20 ppm (thiophene protons).

  • IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O–H) confirm functional groups.

Purity Assessment

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water mobile phases resolve the target compound from byproducts, achieving ≥98% purity.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Sigma-Aldrich pricing data indicates that bulk purchasing of methyl 5-nitrothiophene-2-carboxylate reduces raw material costs by 40% compared to small-scale synthesis.

Waste Management Strategies

Patent WO2008078330A1 highlights ethanol recovery via vacuum distillation, reducing solvent waste by 85% .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with structures similar to 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid may exhibit anti-inflammatory and analgesic effects. The presence of the methoxycarbonyl group can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

mPGES-1 Inhibitors

A study identified this compound as a suitable platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer therapies. Compounds derived from this structure demonstrated selective inhibitory activity against mPGES-1 in low micromolar ranges, suggesting potential therapeutic applications in treating inflammatory diseases and cancers .

Cell Cycle Regulation

In vitro studies on human lung carcinoma A549 cell lines revealed that derivatives of this compound could induce cell cycle arrest and apoptosis. Specifically, one derivative caused significant increases in subG0/G1 fractions, indicating necrosis or apoptosis effects after treatment .

Materials Science Applications

The unique properties of this compound also make it a candidate for applications in materials science:

Conductive Polymers

Due to its thiophene moiety, this compound can be integrated into conductive polymer systems. Thiophene derivatives are known for their electrical conductivity, making them valuable in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Blocks for Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the development of new materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 5-position (e.g., methyl vs. methoxycarbonyl) significantly alters solubility and reactivity. For instance, 2-(5-methylthiophen-2-yl)acetic acid lacks the ester group’s electrophilic character, limiting its utility in nucleophilic reactions .

Key Findings :

  • The ester group in the target compound enhances its bioavailability compared to carboxylic acid derivatives, as observed in pharmacokinetic studies .
  • Substitution at the 5-position influences target specificity. For example, the methyl group in 2-(5-methylthiophen-2-yl)acetic acid confers selectivity toward bacterial enzymes over mammalian counterparts .

Reactivity and Stability

  • Target Compound : The methoxycarbonyl group undergoes hydrolysis under basic conditions to form 5-carboxythiophene-2-acetic acid, while the acetic acid moiety participates in salt formation with amines .
  • 2-(Thiophen-2-yl)acetic acid : Lacks ester functionality, making it less reactive in nucleophilic acyl substitution reactions .
  • 2-Methoxy-2-(thiophen-2-yl)acetic acid : The methoxy group on the acetic acid backbone reduces acidity (pKa ~4.5 vs. ~2.5 for the target compound), altering its ionization profile in physiological environments .

Biological Activity

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is an organic compound characterized by its unique thiophene ring structure and a methoxycarbonyl group. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory and analgesic effects due to its structural properties.

Chemical Structure and Properties

The presence of the thiophene moiety and the methoxycarbonyl substituent enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. The carboxylic acid functional group is crucial for its reactivity, allowing it to participate in various biochemical interactions.

Property Value
Molecular FormulaC₈H₈O₄S
Molecular Weight200.21 g/mol
Functional GroupsCarboxylic acid, thiophene, methoxycarbonyl

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may interact with enzymes or receptors involved in inflammatory pathways. Specifically, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions such as arthritis and cancer .

The mechanism by which this compound exerts its biological effects likely involves binding to mPGES-1, thereby inhibiting PGE2 production. This selectivity allows for the modulation of inflammatory responses without significantly affecting other important prostanoids, potentially reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance:

  • In vitro Studies on Cell Lines :
    • Compounds structurally related to this compound demonstrated selective inhibitory activity against mPGES-1 in low micromolar concentrations.
    • The most promising derivatives induced cell cycle arrest in cancer cell lines (e.g., A549), suggesting potential anticancer properties .
  • Comparative Analysis :
    • A comparative study highlighted the unique properties of this compound against other structurally similar compounds:
    Compound Name Structural Features Biological Activity
    2-Thiopheneacetic AcidThiophene ring with carboxymethyl groupKnown allergen; less complex than target compound
    5-Methylthiophene-2-carboxylic AcidMethyl group at 5-positionExhibits different solubility characteristics
    3-Thiophenecarboxylic AcidCarboxylic acid at 3-positionDifferent reactivity patterns compared to target
    2-(Benzo[b]thiophen-2-yl)acetic AcidBenzo[b]thiophene structureUnique CYP1A2 inhibition not observed in others

Q & A

Q. Can green chemistry principles improve synthesis sustainability?

  • Methodological Answer : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether). Use catalytic systems (e.g., enzyme-mediated acylation) to reduce waste. Process intensification via flow chemistry minimizes energy consumption .

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